molecular formula C14H13N3O4S B11471005 2-Amino-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-Amino-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11471005
M. Wt: 319.34 g/mol
InChI Key: CNYLSAZIFQIPGW-UHFFFAOYSA-N
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Description

2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a thiazolopyridine core, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the methoxylation of a suitable precursor to form the benzodioxole ring.

    Construction of the Thiazolopyridine Core: This is achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combined structural features of benzodioxole and thiazolopyridine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

2-amino-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H13N3O4S/c1-19-8-2-6(3-9-11(8)21-5-20-9)7-4-10(18)16-13-12(7)22-14(15)17-13/h2-3,7H,4-5H2,1H3,(H2,15,17)(H,16,18)

InChI Key

CNYLSAZIFQIPGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3SC(=N4)N

Origin of Product

United States

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